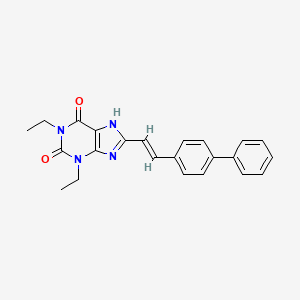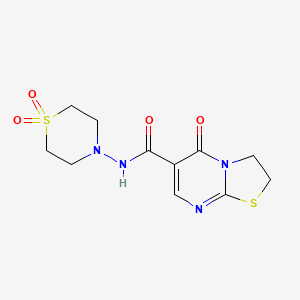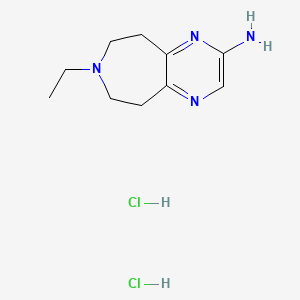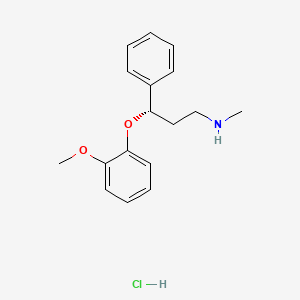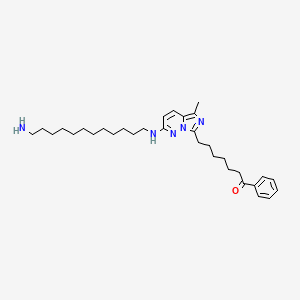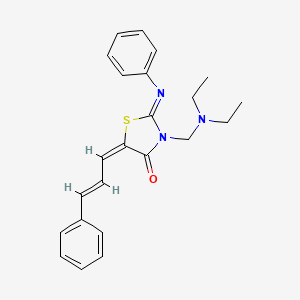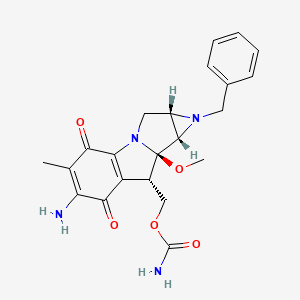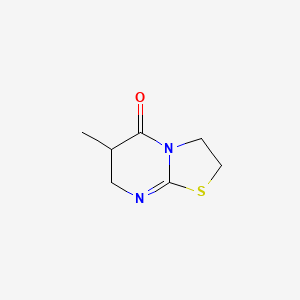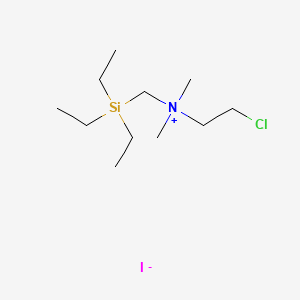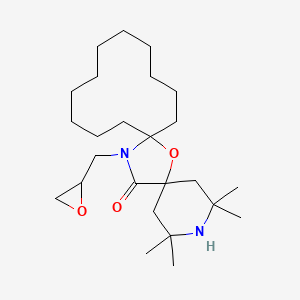
2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(51112)heneicosan-21-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spirocyclic structure and the introduction of the oxiranylmethyl group. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxiranylmethyl group may participate in covalent bonding with nucleophilic sites on proteins, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one: Lacks the oxiranylmethyl group, which may result in different reactivity and applications.
2,2,4,4-Tetramethyl-20-(hydroxymethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one:
Uniqueness
The presence of the oxiranylmethyl group in 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one makes it unique compared to similar compounds. This functional group can participate in specific chemical reactions, such as epoxide ring-opening, which can be exploited in various applications.
Properties
CAS No. |
78276-66-1 |
|---|---|
Molecular Formula |
C25H44N2O3 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-20-(oxiran-2-ylmethyl)-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C25H44N2O3/c1-22(2)18-24(19-23(3,4)26-22)21(28)27(16-20-17-29-20)25(30-24)14-12-10-8-6-5-7-9-11-13-15-25/h20,26H,5-19H2,1-4H3 |
InChI Key |
YPKXSQQKOYQHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC4CO4)C |
Related CAS |
78301-43-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


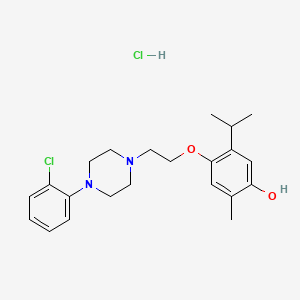
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
